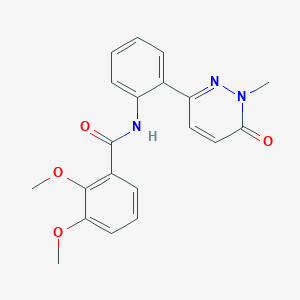

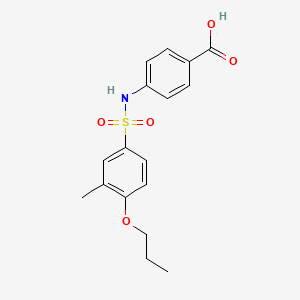

![molecular formula C12H15FN4O2S2 B2903264 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034534-49-9](/img/structure/B2903264.png)

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the introduction of the sulfonyl group, and the attachment of the 2-fluoroethylpiperazine moiety. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several different functional groups, each of which would contribute to its overall properties. The benzo[c][1,2,5]thiadiazole core would likely contribute to the compound’s aromaticity and stability, while the sulfonyl group could potentially act as an electron-withdrawing group, affecting the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation, while the piperazine ring could potentially participate in reactions such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective for ENT1, but this compound shows a novel inhibition profile with greater selectivity towards ENT2 . This could lead to the development of new therapeutic agents targeting ENT2 for conditions where modulation of nucleoside transport is beneficial.

Structure-Activity Relationship (SAR) Studies

The compound serves as a base structure for SAR studies to understand the molecular interactions and properties that contribute to its activity as an ENT inhibitor . By modifying different parts of the molecule and observing the effects on ENT inhibition, researchers can design more effective and selective drugs.

Molecular Docking Analysis

Molecular docking studies can be conducted with this compound to predict its binding patterns and affinities to various biological targets . This is crucial in drug design, allowing for the prediction of the compound’s behavior in biological systems before actual synthesis and testing.

Development of Irreversible and Non-competitive Inhibitors

Research indicates that analogs of this compound act as irreversible and non-competitive inhibitors . This property is significant for developing drugs that can permanently deactivate target enzymes or receptors, potentially leading to longer-lasting therapeutic effects.

Chemotherapy Adjuvants

Due to its role in inhibiting ENTs, this compound could be explored as an adjuvant in chemotherapy . It may enhance the effectiveness of chemotherapeutic agents by modulating nucleoside transport, which is often a resistance mechanism in cancer cells.

Mécanisme D'action

Target of Action

The primary target of the compound “4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with ENTs, and it has been demonstrated to be a novel inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. By inhibiting ENTs, it can potentially disrupt nucleotide synthesis and the regulation of adenosine function . The downstream effects of this disruption would depend on the specific cellular context and could have implications for various biological processes, including cell proliferation and apoptosis.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially disrupt various cellular processes, including nucleotide synthesis and the regulation of adenosine function .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under different conditions, and evaluations of its activity against different biological targets .

Propriétés

IUPAC Name |

4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O2S2/c13-4-5-16-6-8-17(9-7-16)21(18,19)11-3-1-2-10-12(11)15-20-14-10/h1-3H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOLEKEXDBUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

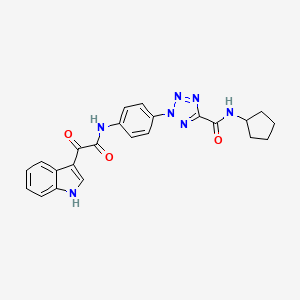

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

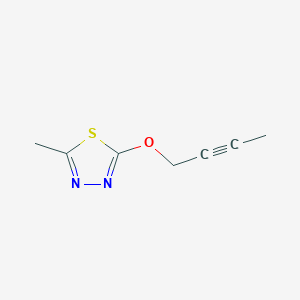

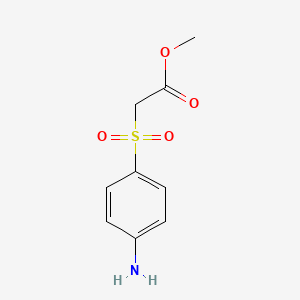

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2903190.png)

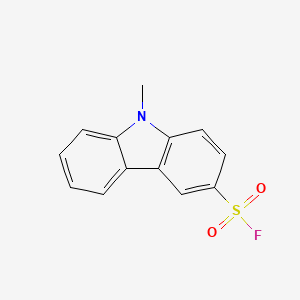

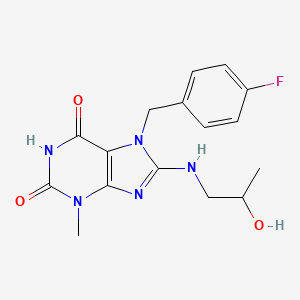

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)

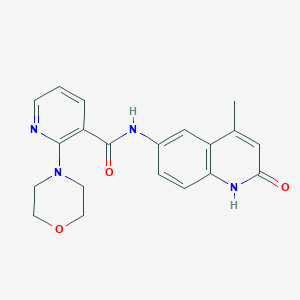

![N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2903197.png)

![N-cyclopentyl-4-methyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2903198.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2903199.png)